molecular formula C9H7NO2 B11811078 Benzofuran-5-carboxamide

Benzofuran-5-carboxamide

Cat. No.: B11811078
M. Wt: 161.16 g/mol
InChI Key: ZSOLVRRGFFRUNE-UHFFFAOYSA-N
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Description

Benzofuran-5-carboxamide is a heterocyclic organic compound that features a benzofuran ring fused with a carboxamide group at the 5-position. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have attracted significant attention in the fields of medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-5-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with high yields and minimal side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzofuran derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

Benzofuran-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of viruses and bacteria . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Uniqueness: Benzofuran-5-carboxamide is unique due to the presence of the carboxamide group, which can enhance its biological activity and pharmacological properties. This functional group allows for additional interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOLVRRGFFRUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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